molecular formula C8H9F3N2O2 B1301789 ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 231285-86-2

ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1301789
CAS No.: 231285-86-2
M. Wt: 222.16 g/mol
InChI Key: RQDQIVPSSDGXQU-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group in this compound is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in radical trifluoromethylation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals . The trifluoromethyl group in this compound enhances its reactivity and stability, making it a valuable tool in biochemical research. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the enzymes and influence metabolic pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression profiles, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can result in the accumulation of substrates and a decrease in the production of downstream products. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to the compound can lead to cumulative changes in gene expression and metabolic activity, which can impact cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing metabolic processes . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and induction of oxidative stress . Threshold effects have been observed, where the compound’s impact on biological systems becomes significant only above certain concentration levels. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic and research applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux within cells, affecting the levels of key metabolites and the activity of metabolic networks.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and the presence of binding proteins in the extracellular matrix .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be targeted to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression .

Preparation Methods

The synthesis of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. The reaction is carried out in methanol-water reflux conditions for about 3 hours, followed by work-up and distillation to obtain the desired product . Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure high yield and purity. Functionalization of the 5-position can be achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

Chemical Reactions Analysis

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its specific trifluoromethyl group positioning, which imparts unique electronic and steric effects, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-12-13(2)6(5)8(9,10)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDQIVPSSDGXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371916
Record name ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231285-86-2
Record name 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231285-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (10 g, 0.042 mole) was dissolved in ethanol (120 ml) and cooled to 0° C. Methyl hydrazine (2.11 g, 0.046 mole) (pre-stirred in concentrated HCl (4 ml)-EtOH (4 ml), 0° C., 30 min) in EtOH (20 ml) was added at 0° C., and the resulting solution was stirred at room temperature for 18 h. The yellow solution was evaporated and the residue suspended in water and basified with sodium carbonate solution (saturated) and extracted with ethyl acetate (3×30 ml). The organic layer was separated and back-washed with brine (2×30 ml). The organic layer was separated, dried (Na2SO4), filtered and evaporated to give an oil. Yield 7 g. 1H NMR (300 MHz, CDCl3) shows 6:1 for desired regioisomer. The oil was dissolved in dichloromethane and purified using an ISCO Companion (70 g silica col., heptane to ethyl acetate:heptane 1:1). The appropriate fractions were combined and evaporated to give a colourless oil, 5.71 g, Yield 62%. 1H NMR (400 MHz, CDCl3) δ 7.91 (s, 1H) 4.36, 4.34, 4.32, 4.30 (q, 2H) 4.08 (s, 3H) 1.38, 1.36, 1.34 (t, 3H). MS (ESI): m/z 223 (M+H)+. LC-MS ELSD 100% m/z 223 (M+H)+. TLC Ethyl acetate:heptane 1:1 0.7 UV+ve
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Methyl hydrazine
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Ethyl acetate heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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